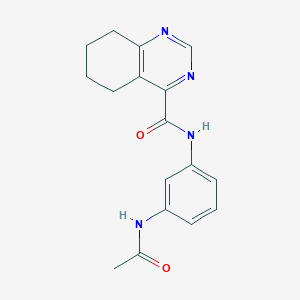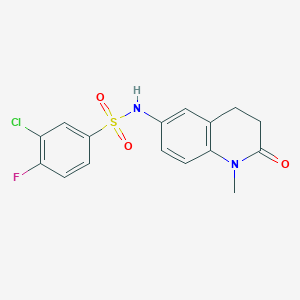
(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C11H12O5S2 . It is used in various applications, and its characteristics, safety, usage, and more are covered in the overall knowledge and encyclopedia .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The exact process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H12O5S2. The InChI string, which represents the structure of the molecule, is "InChI=1S/C11H12O5S2/c1-9-2-4-11 (5-3-9)18 (14,15)16-10-6-7-17 (12,13)8-10/h2-7,10H,8H2,1H3" . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving “(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate” are complex and depend on the conditions and reactants used. The exact reactions are not detailed in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.3 g/mol . It has a computed XLogP3-AA value of 1, indicating its lipophilicity . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 288.01261583 g/mol . The topological polar surface area is 94.3 Ų , and it has a heavy atom count of 18 . The complexity of the molecule is computed to be 513 .Wissenschaftliche Forschungsanwendungen
- Antimicrobial Properties DMTS exhibits antimicrobial activity, making it relevant for research in infectious diseases. Its ability to inhibit microbial growth could be explored for developing novel antibiotics or antiseptics.
- Researchers have investigated DMTS for its analgesic (pain-relieving) and anti-inflammatory properties. Understanding its mechanisms of action could lead to the development of new pain management strategies .
- Preliminary studies suggest that DMTS might have antihypertensive effects. Further research could explore its impact on blood pressure regulation and cardiovascular health .
- DMTS has been studied as a potential antitumor agent. Investigating its impact on cancer cell growth, apoptosis, and tumor progression could provide valuable insights for cancer therapy .
- In material science and engineering, DMTS is used as an inhibitor of metal corrosion. Researchers study its protective effects on metal surfaces to enhance durability and prevent degradation .
Analgesic and Anti-Inflammatory Effects
Antihypertensive Potential
Antitumor Activity
Corrosion Inhibition
Light-Emitting Diodes (LEDs)
These diverse applications highlight the versatility of DMTS and underscore its potential impact across various scientific fields. Researchers continue to explore its properties and applications, aiming to unlock its full potential for the benefit of society. 🌟
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S2/c1-9-2-4-11(5-3-9)18(14,15)16-10-6-7-17(12,13)8-10/h2-7,10H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGBRLGVYMXRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CS(=O)(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)

![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)




![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)
![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)
![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2377353.png)